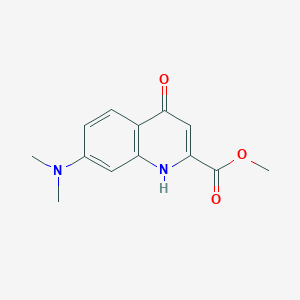

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate

Descripción

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with a methyl ester at position 2 and a dimethylamino group at position 5. The dimethylamino substituent is an electron-donating group that enhances solubility and may influence biological activity through hydrogen bonding or charge interactions.

Propiedades

Número CAS |

791835-62-6 |

|---|---|

Fórmula molecular |

C13H14N2O3 |

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

methyl 7-(dimethylamino)-4-oxo-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-15(2)8-4-5-9-10(6-8)14-11(7-12(9)16)13(17)18-3/h4-7H,1-3H3,(H,14,16) |

Clave InChI |

OTZCAYAVOZEEMF-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Cyclization to Form 4-oxo-1,4-dihydroquinoline-2-carboxylate Esters

One well-documented method involves the cyclization of 2-aminobenzoic acid methyl esters with α,β-unsaturated ketones or β-diketones to yield 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives.

- Key reaction : Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under reflux in methanol/phenyl ether (1:8) with sodium methanolate as a base catalyst.

- Conditions : Reflux temperature, inert atmosphere.

- Yield : Typically moderate to high (50-90%) depending on substituents and reaction time.

- This cyclization forms the quinoline ring and installs the 4-oxo moiety simultaneously.

N-Alkylation to Introduce Substituents at N-1

After obtaining the quinoline ester, N-alkylation is performed to introduce alkyl groups at the nitrogen atom at position 1:

- Reagents : Alkyl bromides (e.g., methyl bromide) with sodium hydride as base in anhydrous dimethylformamide (DMF).

- Conditions : Room temperature to 90 °C, under nitrogen atmosphere.

- Outcome : Formation of 1-alkyl-4-oxo-1,4-dihydroquinoline-2-carboxylate esters with yields ranging from 50-96%.

Introduction of the Dimethylamino Group at Position 7

The 7-(dimethylamino) substituent is introduced via nucleophilic substitution or reductive amination on a 7-halo or 7-nitro precursor:

- Method : Reaction of 7-halo-4-oxo-1,4-dihydroquinoline-2-carboxylate with dimethylamine.

- Alternative : Mannich-type reactions involving formaldehyde and dimethylamine to install the dimethylaminomethyl group at position 7.

- Conditions : Reflux in ethanol or other suitable solvents; pressure vessels may be used for volatile amines.

- Example : Reaction of ethyl 4-hydroxyquinoline-2-carboxylate with excess dimethylamine under reflux for 1 hour yields the dimethylamino-substituted product.

Esterification and Hydrolysis Steps

- Esterification is often accomplished by treating 4-oxo-1,4-dihydroquinoline-2-carboxylic acid intermediates with methanol under acidic or reflux conditions.

- Hydrolysis of esters to acids or conversion back to esters can be controlled by base or acid catalysis.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-aminobenzoic acid methyl ester + α,β-unsaturated ketone, NaOMe, MeOH/Ph-O-Ph reflux | 4-oxo-1,4-dihydroquinoline-2-carboxylate methyl ester |

| 2 | N-Alkylation | Alkyl bromide, NaH, anhydrous DMF, 90 °C | 1-alkyl-4-oxo-1,4-dihydroquinoline-2-carboxylate ester |

| 3 | Nucleophilic substitution | Dimethylamine, reflux in EtOH or pressure vessel | 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline derivative |

| 4 | Purification | Crystallization, filtration, chromatography | Pure this compound |

Experimental Data and Yields

| Compound | Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-oxo-1,4-dihydroquinoline ester | Cyclization | Reflux, MeOH/Ph-O-Ph, NaOMe | 77 | High purity, white solid |

| 1-methyl derivative | N-alkylation | NaH, MeBr, DMF, 90 °C | 50-96 | Depends on alkyl halide |

| 7-(dimethylamino) derivative | Amination/Mannich reaction | Dimethylamine, reflux EtOH, 1 h | 78 | Single product, confirmed by NMR |

Research Discoveries and Optimization

- The cyclization step is critical and requires high temperatures (~240-255 °C) in high boiling solvents such as diphenyl ether or phenyl ether to achieve good yields.

- N-alkylation proceeds efficiently with sodium hydride and alkyl halides in dry DMF; reaction times and temperatures are optimized to minimize side reactions.

- Introduction of the dimethylamino group is efficiently achieved by direct amination or Mannich-type reactions using aqueous formaldehyde and dimethylamine, with solvent choice (e.g., 1,4-dioxane) and reflux time (5 h) optimized for maximal yield and purity.

- Solid-phase synthesis techniques have been developed for related carboxamide derivatives, employing polymer-supported coupling reagents to improve purification and yield, though this is less common for the ester derivatives.

- Hydrolysis of esters to acids and subsequent amidation can be controlled to introduce further functional groups if needed for biological activity studies.

Summary Table of Key Preparation Methods

| Preparation Aspect | Method/Conditions | Comments |

|---|---|---|

| Cyclization | Reflux in MeOH/phenyl ether, NaOMe catalyst | Forms quinoline core, high temperature needed |

| N-Alkylation | Alkyl halide, NaH, DMF, 90 °C | Efficient for N-1 substitution |

| Dimethylamino introduction | Dimethylamine, reflux in EtOH or 1,4-dioxane | Mannich or nucleophilic substitution |

| Purification | Crystallization, filtration, chromatography | Essential for high purity |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by reagents like dimethylamine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Dimethylamine in DMF under heating conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes . This property is particularly useful in medicinal chemistry, where it can disrupt metal ion homeostasis in pathogens or cancer cells, leading to their death .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The 4-oxo-1,4-dihydroquinoline scaffold is common among analogs, but substitutions at positions 2, 3, 6, 7, and 8 differentiate their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Electronic and Solubility Profiles

- Dimethylamino Group (Target Compound): The electron-donating dimethylamino group at position 7 increases basicity and solubility in polar solvents compared to chloro or methoxy substituents. This group may also facilitate interactions with biological targets via hydrogen bonding or charge transfer .

- Chloro Substituent (CAS 1065074-49-8 ) : The electron-withdrawing chloro group reduces solubility but enhances lipophilicity, favoring membrane penetration. This analog is prioritized in antimicrobial studies due to halogen-driven bioactivity.

Actividad Biológica

Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 791835-62-6) is characterized by a quinoline core structure with a dimethylamino group and a carboxylate ester. Its molecular formula is and it has a molecular weight of 234.25 g/mol. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions, often utilizing methods such as the Mannich reaction to introduce the dimethylamino group .

Antitumor Activity

Research indicates that derivatives of the quinoline structure can exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In one study, related compounds showed varying degrees of cytotoxicity against CCRF-CEM leukemia cells, with some derivatives demonstrating IC50 values below 10 µg/mL, indicating potential for further development as anticancer agents .

The proposed mechanism of action for this class of compounds often involves the inhibition of topoisomerases, which are critical enzymes in DNA replication and transcription. By interfering with these enzymes, the compounds can induce apoptosis in cancer cells. The specific interaction with topoisomerase II has been highlighted in various studies .

Case Studies

- In Vitro Studies : In a study evaluating the biological activity of various quinoline derivatives, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated that while some derivatives were inactive at concentrations above 20 µg/mL, others showed promising activity with IC50 values as low as 6.7 µg/mL .

- Topoisomerase Inhibition : Another study focused on the inhibition of topoisomerase II by related compounds. It was found that certain modifications to the quinoline structure enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against cancer cells through structural modifications .

Comparative Data Table

| Compound Name | CAS Number | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | 791835-62-6 | 6.7 | Topoisomerase II inhibition |

| Related Quinoline Derivative A | XXXX | >20 | Unknown |

| Related Quinoline Derivative B | XXXX | <10 | Topoisomerase II inhibition |

Q & A

Basic: What synthetic strategies are effective for introducing the dimethylamino group at position 7 in 4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives?

A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate) with dimethylamine. Optimization of reaction conditions is critical: solvents like 1,4-dioxane at reflux temperatures (80–110°C) and prolonged reaction times (5–24 hours) improve yields . For example, ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate (MW: 296.12 g/mol) reacts with dimethylamine in polar aprotic solvents (DMF, acetonitrile) to introduce the dimethylamino group. Monitoring via LCMS (e.g., [M+H]+ ion detection) ensures reaction completion .

Advanced: How does the dimethylamino substituent at position 7 influence the electronic properties and reactivity of the quinoline core?

The electron-donating dimethylamino group increases electron density at position 7, altering the quinoline’s π-conjugation and redox behavior. Computational studies (DFT) and spectroscopic techniques (UV-Vis, NMR) reveal bathochromic shifts in absorption spectra due to enhanced charge transfer. Additionally, the substituent stabilizes intermediates in electrophilic substitution reactions, directing further functionalization to adjacent positions . X-ray crystallography (using SHELXL for refinement) can validate structural changes, such as bond-length alterations in the quinoline ring .

Basic: What analytical methods are recommended for confirming the purity and structure of this compound?

A combination of techniques is essential:

- HPLC : Retention time analysis under conditions similar to SQD-FA05 (e.g., 1.25 minutes) ensures purity .

- LCMS : Detection of the molecular ion peak ([M+H]+) confirms molecular weight .

- NMR : and NMR identify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain .

Advanced: What strategies prevent ester hydrolysis during synthesis or functionalization?

Ester hydrolysis under basic conditions is a key challenge. Mitigation strategies include:

- Controlled pH : Avoid strongly basic media; use buffered conditions (pH 7–8) during reactions involving amines or nucleophiles .

- Protecting groups : Temporarily protect the ester with tert-butyl or benzyl groups during substitutions .

- Solvent choice : Non-polar solvents (e.g., 1,4-dioxane) reduce hydrolysis rates compared to polar solvents like ethanol .

Advanced: How can regioselectivity be achieved for substitutions on the quinoline scaffold?

Regioselectivity at position 7 is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., ester at position 2) activate position 7 for electrophilic substitution .

- Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling reactions at specific positions. For example, Suzuki-Miyaura coupling with boronic acids targets halogenated positions .

- Steric effects : Bulky substituents at adjacent positions (e.g., position 8) can block undesired reactivity .

Basic: What are the typical side reactions observed during the synthesis of this compound?

Common side reactions include:

- Ester hydrolysis : Unintended cleavage of the methyl ester under basic conditions, yielding the carboxylic acid derivative .

- Over-alkylation : Multiple dimethylamino substitutions if stoichiometry is not tightly controlled .

- Oxidation : Formation of quinoline N-oxide derivatives in the presence of oxidizing agents .

Advanced: What computational tools are useful for predicting the biological activity of this compound?

- Molecular docking : Assess binding affinity to targets like DNA gyrase (common in quinolone antibiotics) using AutoDock or Schrödinger .

- QSAR models : Correlate substituent effects (e.g., dimethylamino’s electron donation) with antibacterial or cytotoxic activity .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: How does the choice of solvent impact the synthesis of dimethylamino-substituted quinolines?

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of dimethylamine, improving substitution rates but risking ester hydrolysis .

- Ether solvents (1,4-dioxane) : Reduce hydrolysis and stabilize intermediates via hydrogen bonding .

- Alcohols (ethanol, methanol) : Not recommended due to competing ester cleavage under reflux conditions .

Advanced: What crystallographic challenges arise in resolving the structure of this compound?

- Disorder in the dimethylamino group : Flexible -N(CH) moieties may require constrained refinement in SHELXL .

- Twinned crystals : High-resolution data (d-spacing < 1.0 Å) and twin-law detection tools (e.g., CELL_NOW) are critical .

- Hydrogen bonding networks : The quinoline’s carbonyl and dimethylamino groups form complex H-bonding patterns, necessitating iterative refinement .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

- IR : Strong carbonyl stretches at ~1680 cm (quinolone C=O) and ~1720 cm (ester C=O) .

- NMR : Singlets for dimethylamino protons (~2.9 ppm) and aromatic protons at position 7 (downfield-shifted due to electron donation) .

- Mass spectrometry : Fragmentation patterns (e.g., loss of COCH) confirm the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.